molecular formula C9H6ClF3O2 B1433779 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1697375-66-8

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No. B1433779
CAS RN: 1697375-66-8
M. Wt: 238.59 g/mol
InChI Key: ADNCXRHGCJMVBH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . It is a solid substance that should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a solid substance . It should be stored in a refrigerator . The compound has a molecular weight of 204.15 .

Scientific Research Applications

  • Synthesis and Stereoselectivity :

    • Benzaldehydes, including derivatives like 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used in reactions with stabilized sulfur ylides for highly stereoselective synthesis of compounds (Fernández, Durante-Lanes, & López-Herrera, 1990).
  • Oxidation to Benzaldehyde :

    • The oxidation of benzyl alcohol to benzaldehyde is a key reaction in various industries, with different catalysts, including those related to 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, being explored to enhance the efficiency of this process (Sharma, Soni, & Dalai, 2012).
  • Optical and Thermal Properties of Metal Complexes :

    • Compounds involving benzaldehydes, like 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used to synthesize metal complexes with unique optical and thermal properties, useful in various applications including materials science (Barberis & Mikroyannidis, 2006).
  • Antimicrobial Applications :

    • Benzaldehyde derivatives have been studied for their potential as antimicrobial additives in lubricating oils and fuels, indicating a broad spectrum of potential applications beyond traditional chemistry (Talybov, Akhmedova, & Yusubov, 2022).
  • Enzyme Catalysis :

    • Enzymes like benzaldehyde lyase have been utilized in the asymmetric synthesis of compounds involving benzaldehydes, demonstrating the intersection of biotechnology and synthetic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
  • Isotope Labeling :

    • Benzaldehydes are integral in the synthesis of isotopically labeled compounds, which are crucial in pharmaceutical research and the study of reaction mechanisms (Boga, Alhassan, & Hesk, 2014).
  • HPLC Analysis in Pharmaceuticals :

    • Benzaldehyde derivatives are used in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds, showcasing their role in analytical chemistry (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
  • Synthesis of Organic Compounds :

    • Benzaldehyde derivatives, including 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used as intermediates in the synthesis of various biologically active compounds, highlighting their importance in medicinal chemistry (Duan, Li, Tang, Li, & Xu, 2017).
  • C-H Activation and Functionalization :

    • Advanced organic synthesis techniques like C-H activation and functionalization have been explored using benzaldehyde derivatives, opening new pathways in synthetic methodologies (Chen, Ozturk, & Sorensen, 2017).
  • Vilsmeier Reagent Reactions :

    • Benzaldehyde derivatives are key substrates in reactions involving Vilsmeier reagents, important in the synthesis of heterocyclic compounds (Majo & Perumal, 1996).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCXRHGCJMVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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